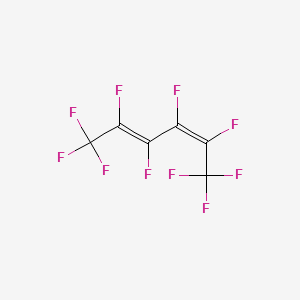
(E,Z)-Perfluoro-2,4-hexadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,Z)-Perfluoro-2,4-hexadiene is a fluorinated organic compound characterized by the presence of two double bonds and six carbon atoms, with fluorine atoms attached to the carbon chain. The E and Z designations refer to the geometric isomerism around the double bonds, indicating the relative positions of the substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,Z)-Perfluoro-2,4-hexadiene typically involves the fluorination of hexadiene precursors. One common method is the direct fluorination of 2,4-hexadiene using elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of specialized fluorination agents and reactors designed to handle the exothermic nature of fluorination reactions. The process often includes steps to purify the final product and ensure the desired isomeric configuration.
Analyse Chemischer Reaktionen
Types of Reactions
(E,Z)-Perfluoro-2,4-hexadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in perfluorinated alkanes.
Substitution: Halogenation reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation using chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Perfluorinated aldehydes and carboxylic acids.
Reduction: Perfluorinated alkanes.
Substitution: Various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(E,Z)-Perfluoro-2,4-hexadiene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems, leveraging the stability and inertness of fluorinated compounds.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of (E,Z)-Perfluoro-2,4-hexadiene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the double bonds and fluorine atoms play crucial roles in determining reactivity and selectivity. The compound’s stability and resistance to degradation make it valuable in applications requiring long-term performance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E,Z)-Perfluoro-2,4-pentadiene: Similar structure but with one fewer carbon atom.
(E,Z)-Perfluoro-2,4-heptadiene: Similar structure but with one additional carbon atom.
(E,Z)-Perfluoro-2,4-octadiene: Similar structure but with two additional carbon atoms.
Uniqueness
(E,Z)-Perfluoro-2,4-hexadiene is unique due to its specific carbon chain length and the presence of two double bonds, which confer distinct chemical properties and reactivity. Its fluorinated nature also imparts high stability and resistance to chemical and thermal degradation, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
83168-66-5 |
|---|---|
Molekularformel |
C6F10 |
Molekulargewicht |
262.05 g/mol |
IUPAC-Name |
(2Z,4E)-1,1,1,2,3,4,5,6,6,6-decafluorohexa-2,4-diene |
InChI |
InChI=1S/C6F10/c7-1(3(9)5(11,12)13)2(8)4(10)6(14,15)16/b3-1-,4-2+ |
InChI-Schlüssel |
ITEBVUXKIREBFG-HSFFGMMNSA-N |
Isomerische SMILES |
C(=C(/C(F)(F)F)\F)(\C(=C(/C(F)(F)F)\F)\F)/F |
Kanonische SMILES |
C(=C(C(F)(F)F)F)(C(=C(C(F)(F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


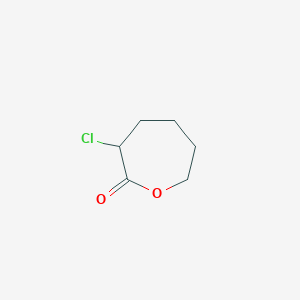
![5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)
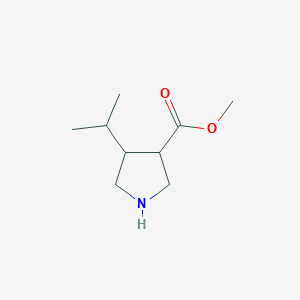
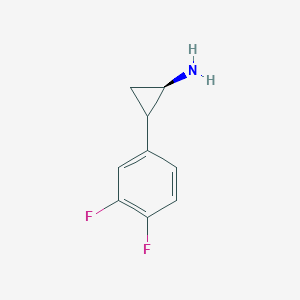
![Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)](/img/structure/B13405004.png)
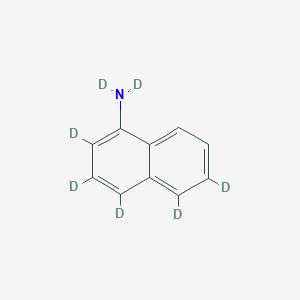
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)
![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)
![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)
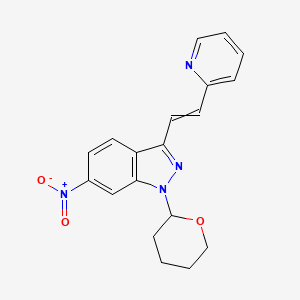

![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
